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molecular formula C12H11NO2S B8286776 (6-Methoxy-quinolin-3-ylsulfanyl)-acetaldehyde

(6-Methoxy-quinolin-3-ylsulfanyl)-acetaldehyde

Cat. No. B8286776
M. Wt: 233.29 g/mol
InChI Key: ZMYJQEVGWRQXML-UHFFFAOYSA-N
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Patent
US08716280B2

Procedure details

Dess-Martin periodinane (400 mg, 0.94 mmol, 2.0 eq) is added at 0° C. to a stirred solution of 2-(6-methoxy-quinolin-3-ylsulfanyl)-ethanol (130 mg, 0.55 mmol, 1.0 eq) in dichloromethane (5 mL). The reaction mixture is stirred at room temperature for 1 hour, concentrated to give a crude product that is directly engaged in the next step (130 mg, 100%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[CH3:23][O:24][C:25]1[CH:26]=[C:27]2[C:32](=[CH:33][CH:34]=1)[N:31]=[CH:30][C:29]([S:35][CH2:36][CH2:37][OH:38])=[CH:28]2>ClCCl>[CH3:23][O:24][C:25]1[CH:26]=[C:27]2[C:32](=[CH:33][CH:34]=1)[N:31]=[CH:30][C:29]([S:35][CH2:36][CH:37]=[O:38])=[CH:28]2

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
130 mg
Type
reactant
Smiles
COC=1C=C2C=C(C=NC2=CC1)SCCO
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C2C=C(C=NC2=CC1)SCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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